

N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide for Synthetic Chemistry

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Compound of Interest		
Compound Name:	N-Boc-5-Hydroxyindoline	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

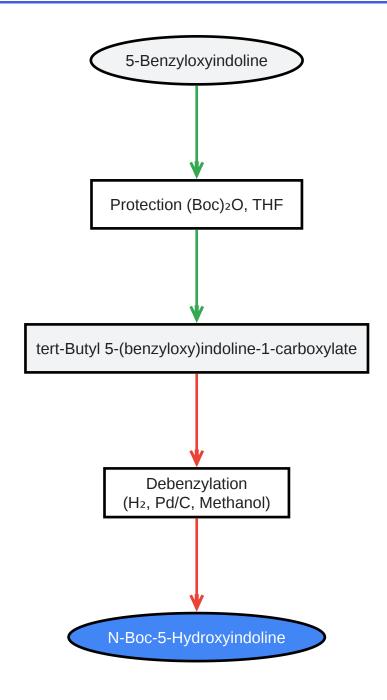
N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a pivotal building block in modern synthetic and medicinal chemistry. Its indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of **N-Boc-5-hydroxyindoline** in synthetic chemistry.

Synthesis of N-Boc-5-Hydroxyindoline

The most common and efficient synthesis of **N-Boc-5-hydroxyindoline** involves the deprotection of a benzyl-protected precursor. This method is widely adopted due to the stability of the benzyl ether and the clean, high-yielding deprotection step.

Synthetic Pathway for N-Boc-5-Hydroxyindoline





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Caption: Synthetic route to **N-Boc-5-Hydroxyindoline**.

Experimental Protocol: Synthesis from tert-Butyl 5-(Benzyloxy)indoline-1-carboxylate

Materials:

• tert-Butyl 5-(benzyloxy)indoline-1-carboxylate



- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)

Procedure:

- Dissolve tert-butyl 5-(benzyloxy)indoline-1-carboxylate (1 equivalent) in methanol.
- To this solution, add 10% palladium on carbon.
- Stir the mixture at room temperature under a hydrogen atmosphere for 2 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the palladium catalyst.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- The resulting N-Boc-5-hydroxyindoline is typically obtained as a solid and can be used in subsequent steps with or without further purification.

Quantitative Data:

Precursor	Product	Reagents	Yield	Reference
tert-Butyl 5- (benzyloxy)indoli ne-1-carboxylate	N-Boc-5- Hydroxyindoline	H ₂ , 10% Pd/C, MeOH	95%	[1]

Key Reactions and Applications in Synthetic Chemistry

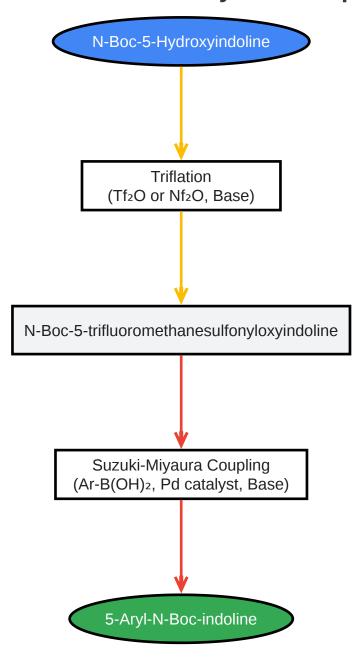
N-Boc-5-hydroxyindoline serves as a versatile intermediate for the synthesis of various substituted indoline and indole derivatives. The hydroxyl group provides a handle for functionalization, while the Boc-protected nitrogen allows for reactions on the aromatic ring without interference.



Suzuki-Miyaura Cross-Coupling Reactions

The hydroxyl group of **N-Boc-5-hydroxyindoline** can be converted to a triflate (OTf) or a nonaflate (ONf) group, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the indoline ring, a common strategy in the synthesis of kinase inhibitors and other drug candidates.

General Workflow for Suzuki-Miyaura Coupling





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Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindoline Derivative (Adaptable for 5-Triflyloxyindoline)

Materials:

- N-Boc-5-bromoindoline (as a proxy for the triflate derivative)
- · Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., DME, ethanol)

Procedure:

- In a reaction vessel, combine the N-Boc-5-bromoindoline (1 equivalent), the arylboronic acid (1.3 equivalents), the palladium catalyst (0.07 equivalents), and the base (2 equivalents).
- Add the solvent (e.g., ethanol).
- The reaction mixture can be heated conventionally or under microwave irradiation (e.g., 100
 °C, 50 W).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the reaction is worked up by standard procedures, including filtration, extraction, and purification by column chromatography to yield the 5-aryl-N-Boc-indoline.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:



Substrate	Coupling Partner	Catalyst	Base	Solvent	Yield	Referenc e
5-bromo- 1,3,3- trimethyl- 1,3- dihydrospir o[indole- 2,2'- piperidin]-6 '-one	Naphthale ne-2- boronic acid	Pd(PPh₃)4	CS2CO₃	Ethanol	95%	[2]

Application in the Synthesis of Bioactive Molecules

The 5-hydroxyindoline scaffold is a privileged structure found in numerous biologically active compounds.[3] Its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors.[4] The strategic functionalization of **N-Boc-5-hydroxyindoline** allows for the synthesis of libraries of compounds for drug discovery programs. For instance, various kinase inhibitors have been developed based on the substituted indole and indazole frameworks, often synthesized through cross-coupling reactions.[5] While specific examples of marketed drugs directly synthesized from **N-Boc-5-hydroxyindoline** are not readily available in the public domain, its role as a key intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules is well-established within the medicinal chemistry literature. For example, novel oxindole derivatives have been synthesized and evaluated as Bruton's tyrosine kinase (BTK) inhibitors.[3]

Spectroscopic Data

While a publicly available, experimentally verified 1H and 13C NMR spectrum for **N-Boc-5-hydroxyindoline** is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures. The following table provides a reference for the chemical shifts of the parent 5-hydroxyindole.

¹H and ¹³C NMR Spectral Data of 5-Hydroxyindole (in DMSO-d₆):



Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1-NH	10.65	-
2-H	7.15	125.7
3-H	6.25	101.9
4-H	7.18	111.9
5-OH	8.65	150.9
6-H	6.60	111.4
7-H	6.90	121.7
3a	-	129.2
7a	-	131.6

Data sourced from comparative analysis of indole derivatives.

Conclusion

N-Boc-5-hydroxyindoline is a highly valuable and versatile building block in synthetic chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to selectively functionalize the 5-position through reactions like the Suzuki-Miyaura coupling has cemented its importance in the development of novel therapeutic agents, especially kinase inhibitors. This guide provides researchers and scientists with the essential information required to effectively utilize **N-Boc-5-hydroxyindoline** in their synthetic endeavors.

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